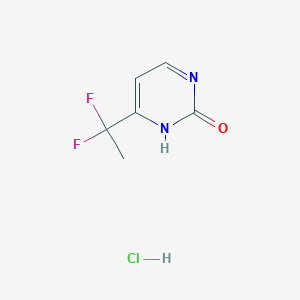

6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidinone core substituted with a difluoroethyl group, which imparts distinct chemical and biological characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one;hydrochloride typically involves the introduction of the difluoroethyl group onto the pyrimidinone ring. One common method is the nucleophilic substitution reaction, where a suitable pyrimidinone precursor reacts with a difluoroethylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic fluorination processes, utilizing difluoromethylating reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydride donors.

Substitution: The difluoroethyl group can participate in substitution reactions, where it is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidinone derivatives .

Aplicaciones Científicas De Investigación

Antimalarial Activity

One of the primary applications of 6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one; hydrochloride is its potential as an antimalarial agent . Research indicates that compounds with similar structures can inhibit the enzyme dihydroorotate dehydrogenase (DHODH) in Plasmodium species, which are responsible for malaria. The inhibition of DHODH is crucial as it plays a vital role in the pyrimidine biosynthesis pathway necessary for the survival of the malaria parasite .

Case Study: In Vitro and In Vivo Efficacy

A study demonstrated that triazolopyrimidine derivatives, which include compounds structurally related to 6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one; hydrochloride, exhibited potent activity against Plasmodium falciparum in both in vitro assays and in vivo models. The compounds showed high selectivity towards the parasite's DHODH while sparing mammalian enzymes, which suggests a lower risk of toxicity in human applications .

Anti-inflammatory Properties

Another area of research involves the anti-inflammatory effects of pyrimidine derivatives. Compounds similar to 6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one; hydrochloride have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In vitro studies report IC50 values that indicate significant inhibition of COX-2 activity, comparable to established anti-inflammatory drugs like celecoxib .

Data Table: COX-2 Inhibition

| Compound | IC50 (μmol/L) |

|---|---|

| 6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one; hydrochloride | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

Synthesis and Structure-Activity Relationships

The synthesis of 6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one; hydrochloride involves various chemical reactions that enhance its pharmacological properties. Research into structure-activity relationships (SAR) has revealed that modifications to the pyrimidine ring can significantly impact the compound's biological activity and selectivity .

Case Study: SAR Analysis

A comprehensive SAR analysis indicated that introducing different substituents at specific positions on the pyrimidine ring influenced both potency and selectivity against target enzymes. This understanding aids in the design of more effective derivatives for therapeutic use.

Future Directions and Clinical Implications

The ongoing research into 6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one; hydrochloride suggests promising avenues for clinical application, particularly in developing new treatments for malaria and inflammatory diseases. Further studies are warranted to explore its full therapeutic potential and optimize its pharmacokinetic properties for better efficacy in clinical settings.

Mecanismo De Acción

The mechanism of action of 6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and specificity, leading to potent biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions .

Comparación Con Compuestos Similares

Similar Compounds

1,1-Difluoroethane: Used as a refrigerant and propellant.

2-Chloro-1,1-difluoroethylene: Known for its use in industrial applications.

Difluoromethylated pyridines: Utilized in medicinal chemistry for their unique properties.

Uniqueness

6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one;hydrochloride stands out due to its specific substitution pattern on the pyrimidinone ring, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Actividad Biológica

6-(1,1-Difluoroethyl)-1H-pyrimidin-2-one;hydrochloride is a chemical compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological applications. This compound features a pyrimidinone core substituted with a difluoroethyl group, which enhances its chemical reactivity and biological activity. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C7H7F2N2O·HCl, with a molecular weight of approximately 194.6 g/mol. The difluoroethyl group significantly influences the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoroethyl substitution enhances binding affinity, which can lead to potent biological effects:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or modulating their functions through allosteric interactions.

- Target Selectivity : Research indicates that the compound exhibits selectivity towards certain enzyme conformations, which can improve its efficacy against specific pathogens while minimizing side effects on mammalian enzymes .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

- Antimalarial Activity : The compound has shown promising results in targeting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in Plasmodium species. It has demonstrated nanomolar potency against Plasmodium falciparum and Plasmodium vivax DHODH .

- Selectivity Studies : In comparative studies, the compound displayed improved selectivity for Plasmodium DHODH over mammalian counterparts, indicating potential for reduced toxicity and enhanced therapeutic index .

Case Studies

Recent research highlights the efficacy of this compound in clinical settings:

- Clinical Trials : A clinical candidate derived from similar pyrimidine structures showed significant efficacy in treating malaria with a favorable safety profile. The compound demonstrated a long half-life and effective single-dose treatment outcomes in human trials .

- In Vivo Studies : In animal models, compounds structurally similar to this compound exhibited high plasma levels post-administration and significant efficacy against malaria infections .

Comparative Analysis

To provide further insight into the unique properties of this compound, a comparison with related compounds is presented below:

| Compound Name | Target Enzyme | Potency (IC50) | Selectivity |

|---|---|---|---|

| This compound | DHODH (Plasmodium) | Nanomolar | High (vs mammalian) |

| DSM265 | DHODH (Plasmodium) | Low micromolar | Moderate |

| Triazolopyrimidine derivatives | Various | Micromolar | Variable |

Propiedades

IUPAC Name |

6-(1,1-difluoroethyl)-1H-pyrimidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O.ClH/c1-6(7,8)4-2-3-9-5(11)10-4;/h2-3H,1H3,(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNABSYJYAFWKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC(=O)N1)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.